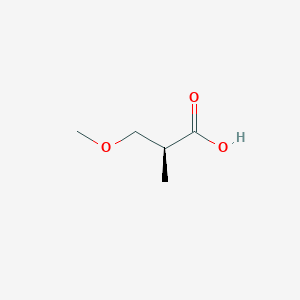

(2S)-3-methoxy-2-methylpropanoic acid

Description

Properties

IUPAC Name |

(2S)-3-methoxy-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O3/c1-4(3-8-2)5(6)7/h4H,3H2,1-2H3,(H,6,7)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIRULJUIQOAJPM-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](COC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

118.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(2S)-3-methoxy-2-methylpropanoic acid, also known as 3-methoxy-2-methylpropanoic acid, is an organic compound that has garnered attention for its biological activities, particularly in metabolic processes and potential therapeutic applications. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C5H10O3

- Molecular Weight : 134.13 g/mol

- IUPAC Name : (2S)-3-methoxy-2-methylpropanoic acid

1. Metabolic Role

(2S)-3-methoxy-2-methylpropanoic acid is involved in various metabolic pathways. It is a product of the metabolism of certain amino acids and plays a crucial role in energy homeostasis. Specifically, it is linked to the regulation of glucose levels and lipid metabolism through its interaction with G protein-coupled receptors (GPCRs) that respond to short-chain fatty acids (SCFAs) .

2. Interaction with G Protein-Coupled Receptors

The compound activates GPCRs that are essential for maintaining whole-body energy homeostasis and modulating immune responses. Its activation leads to the formation of inositol trisphosphate and mobilization of intracellular calcium, which are critical for various cellular signaling pathways . This mechanism suggests potential applications in managing metabolic disorders.

3. Anti-inflammatory Properties

Research indicates that (2S)-3-methoxy-2-methylpropanoic acid may have anti-inflammatory effects by regulating the secretion of chemokines and cytokines in response to microbial presence. This activity is particularly important in the context of intestinal health, where SCFAs play a role in modulating inflammation .

Case Studies and Research Findings

A series of studies have highlighted the biological significance of (2S)-3-methoxy-2-methylpropanoic acid:

- Study on Energy Homeostasis : A study demonstrated that this compound influences GLP-1 secretion, a hormone crucial for glucose regulation. The findings suggest that it could be beneficial in treating conditions like type 2 diabetes .

- Inflammatory Response Modulation : Another investigation focused on its role in inflammatory responses. The compound was shown to enhance monocyte activation and IL-8 secretion, indicating its potential use in managing inflammatory diseases .

Data Table: Biological Effects Summary

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, highlighting differences in substituents, stereochemistry, and applications:

Key Comparative Insights:

Stereochemical Complexity :

- The (2S)-configuration in the target compound contrasts with racemic mixtures (e.g., EP impurities in ), which lack enantiomeric specificity. This stereochemistry is critical in drug design, as seen in the Boc-protected pyrrolidine derivative (CAS 120205-50-7), a precursor to dolaproine in antitumor agents .

Functional Group Impact: Methoxy vs. Hydroxyl/Bromo: The methoxy group in the target compound enhances electron density and reduces acidity compared to hydroxyl or bromo analogs (e.g., ). Aromatic vs. Aliphatic Substituents: 2-(2-Methoxyphenyl)-2-methylpropanoic acid (CAS 468064-83-7) exhibits higher hydrophobicity (logP ~2.5 estimated) due to the phenyl group, whereas aliphatic analogs like the target compound are more polar .

Applications: Pharmaceutical Intermediates: The Boc-protected derivative (CAS 120205-50-7) is patented for R&D use in peptide synthesis, emphasizing strict storage conditions (2–8°C, inert atmosphere) . Impurity Profiling: Compounds like 3-(2-Methoxyphenyl)propanoic acid (CAS 6342-77-4) are reference standards in quality control for APIs .

Safety and Handling: Most analogs (e.g., 2-(2-Methoxyphenyl)-2-methylpropanoic acid) have low hazards, but derivatives with reactive groups (e.g., bromo in ) require careful handling.

Research Findings and Data Gaps

- Crystallography : While the crystal structure of (2S,4S)-5,5-dimethyl-2-(pyridin-2-yl)-1,3-thiazolidine-4-carboxylic acid () shows helical chains via O–H⋯N hydrogen bonds, similar packing may occur in the target compound, affecting solubility and stability.

- Synthetic Routes : and highlight tert-butoxycarbonyl (Boc) protection strategies, suggesting the target compound could be synthesized via analogous enantioselective methods.

- Data Limitations: Exact melting points, pKa, and solubility data for (2S)-3-methoxy-2-methylpropanoic acid are absent in the evidence, requiring extrapolation from analogs.

Preparation Methods

Diazotization of 2-Methyl-L-Phenylalanine Hydrochloride

Overview:

A patented method describes synthesizing (S)-2-hydroxy-3-methoxypropanoic acid (closely related to (2S)-3-methoxy-2-methylpropanoic acid) via diazotization of 2-methyl-L-phenylalanine hydrochloride in a mixed solvent system of 1,4-dioxane and water with dilute sulfuric acid and sodium nitrite. This method avoids toxic cyanide reagents and is scalable for industrial production.

- Reactants: 2-methyl-L-phenylalanine hydrochloride, dilute sulfuric acid (1M), sodium nitrite.

- Solvent: 1,4-dioxane and water mixture.

- Reaction Conditions:

- Sodium nitrite solution is added dropwise to a cooled mixture of 2-methyl-L-phenylalanine hydrochloride and dilute sulfuric acid in 1,4-dioxane/water.

- Reaction proceeds overnight at room temperature.

- Workup:

- Addition of water, extraction with ethyl acetate, washing with brine, drying over sodium sulfate.

- Concentration under reduced pressure followed by recrystallization from petroleum ether and ethyl acetate (3:1 volume ratio) yields the product.

- Yield: 85%

- Product: White solid, confirmed by $$ ^1H $$ NMR and LC-MS.

- Avoids cyanide and nitrilase enzymes.

- No chromatographic purification needed.

- Maintains stereochemical integrity of the (S)-configuration.

- Suitable for scale-up production.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | 2-methyl-L-phenylalanine hydrochloride + 1M H2SO4 in 1,4-dioxane/water | Starting material solution |

| 2 | Sodium nitrite (aqueous), added dropwise at 0°C, stir overnight at RT | Diazotization reaction |

| 3 | Extraction with ethyl acetate, drying, concentration | Crude product |

| 4 | Recrystallization from petroleum ether/ethyl acetate (3:1) | Pure (S)-2-hydroxy-3-methoxypropanoic acid |

Reference: Patent CN113968781A (2021)

Multi-Step Synthesis via Epoxy Propionate Intermediates (Related Diphenyl Derivative)

Overview:

An improved process for preparing S-2-hydroxy-3-methoxy-3,3-diphenylpropionic acid, a structurally related compound, involves multi-step synthesis through methyl 3,3-diphenyl 2,3-epoxy propionate intermediates. This method demonstrates advanced stereoselective transformations and purification techniques that can be adapted for related hydroxy acid derivatives.

- Step 1: Preparation of methyl 3,3-diphenyl 2,3-epoxy propionate by reaction of benzophenone and sodium methoxide with methyl chloroacetate in toluene at low temperature (-5 to -10°C).

- Step 2: Conversion to methyl-2-hydroxy-3-methoxy-3,3-diphenyl propionate by heating and reaction with sodium hydroxide.

- Step 3: Hydrolysis to 2-hydroxy-3-methoxy-3,3-diphenyl propionic acid by acidification and cooling.

- Step 4: Resolution of stereoisomers by formation of diastereomeric salts with chiral amines and recrystallization to isolate the (S)-enantiomer.

Reaction Conditions and Purification:

- Use of methyl tert-butyl ether (MTB) and n-heptane as solvents for crystallization.

- Acid-base adjustments to control pH during hydrolysis and salt formation.

- Reflux and controlled cooling steps to optimize yield and purity.

- Step 1 yield: 94.8% (methyl 3,3-diphenyl 2,3-epoxy propionate)

- Final isolated (S)-acid yield: ~55% after resolution and purification.

| Step | Description | Conditions | Yield/Notes |

|---|---|---|---|

| 1 | Epoxy propionate formation | Sodium methoxide, methyl chloroacetate, -5 to -10°C | 94.8% yield |

| 2 | Hydroxy methoxy propionate formation | Heating to 90-95°C, NaOH treatment | Intermediate for hydrolysis |

| 3 | Hydrolysis to acid | Acidification to pH 2-3, cooling 5-10°C | Precipitation of acid |

| 4 | Resolution and crystallization | MTB, n-heptane, chiral amine salt formation | (S)-enantiomer isolated, 55% |

Reference: Patent WO2012017441A1 (2010)

Reference: Patent CN111039838A (2019)

Summary Table of Preparation Methods

| Method No. | Starting Material | Key Reaction Type | Solvents/Conditions | Yield (%) | Advantages |

|---|---|---|---|---|---|

| 1 | 2-methyl-L-phenylalanine hydrochloride | Diazotization | 1,4-dioxane/water, dilute H2SO4, NaNO2, RT overnight | 85 | Avoids toxic cyanide, scalable, stereoretentive |

| 2 | Benzophenone, methyl chloroacetate | Epoxidation, hydrolysis, resolution | Toluene, MTB, n-heptane, reflux, pH control | ~55 (final) | High purity, stereoselective resolution |

| 3* | Methacrylic acid derivatives | Halogenation, nucleophilic substitution | Acidic halogen acids, sulfides, acetylation | N/A | Demonstrates alternative functionalization |

*Note: Method 3 is for a related compound, illustrating alternative synthetic strategies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.